molecular formula C10H9N3O2S B6085506 n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide

n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B6085506
M. Wt: 235.26 g/mol
InChI Key: XJPRNGVPAMZXDR-UHFFFAOYSA-N
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Description

n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound belongs to the thiazolo[3,2-a]pyrimidine family, which is known for its diverse biological activities.

Mechanism of Action

Target of Action

Thiazolopyrimidine derivatives, to which this compound belongs, are known for their broad spectrum of biological activities . They have been reported to possess anticancer, antibacterial, and anti-inflammatory activities .

Mode of Action

It’s worth noting that thiazolopyrimidine derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines This suggests that these compounds may interact with cellular targets, leading to cell death

Biochemical Pathways

Given the reported anticancer activity of thiazolopyrimidine derivatives , it can be inferred that these compounds may interfere with pathways essential for cancer cell proliferation and survival

Result of Action

Thiazolopyrimidine derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . This suggests that these compounds may induce cell death, potentially through apoptosis or other forms of programmed cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction proceeds through the formation of S-alkylated derivatives, which upon treatment at different temperatures, undergo intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . The reaction conditions often include the use of solvents like isopropyl alcohol and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.

Properties

IUPAC Name

5-oxo-N-prop-2-enyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-2-3-11-8(14)7-6-12-10-13(9(7)15)4-5-16-10/h2,4-6H,1,3H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPRNGVPAMZXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN=C2N(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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